5-溴-1-甲基-4-硝基-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

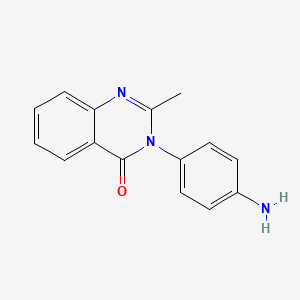

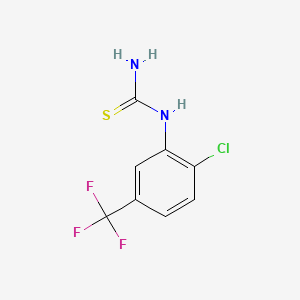

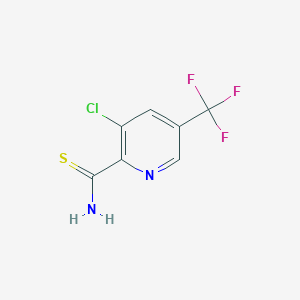

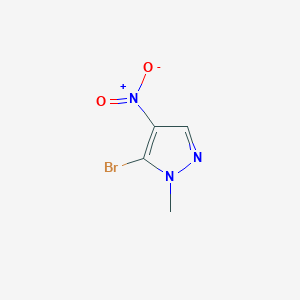

5-Bromo-1-methyl-4-nitro-1H-pyrazole is a chemical compound with the molecular formula C4H4BrN3O2 . It is a pyrazole derivative, which is a class of organic compounds containing a 5-membered aromatic ring made up of three carbon atoms and two adjacent nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives, including 5-bromo-1-methyl-4-nitro-1H-pyrazole, often involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes has been reported to provide pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .Molecular Structure Analysis

The molecular structure of 5-bromo-1-methyl-4-nitro-1H-pyrazole can be represented by the InChI code 1S/C4H4BrN3O2/c1-7-4(5)3(2-6-7)8(9)10/h2H,1H3 . This indicates that the molecule consists of a pyrazole ring substituted with a bromo group at the 5-position, a methyl group at the 1-position, and a nitro group at the 4-position .Chemical Reactions Analysis

Pyrazole derivatives, including 5-bromo-1-methyl-4-nitro-1H-pyrazole, can undergo various chemical reactions. For instance, 4-bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts . Pyrazole synthesis often involves reactions with hydrazines and α,β-unsaturated carbonyl compounds .Physical And Chemical Properties Analysis

5-Bromo-1-methyl-4-nitro-1H-pyrazole is a solid compound . It has a molecular weight of 206 g/mol . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .科学研究应用

Medicinal Chemistry

Pyrazole derivatives, including “5-bromo-1-methyl-4-nitro-1H-pyrazole”, have a wide range of applications in medicinal chemistry . They exhibit diverse biological activities, such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Drug Discovery

In the field of drug discovery, pyrazole derivatives are often used as scaffolds in the synthesis of bioactive chemicals . They have been the focus of many techniques, mostly because of how frequently they are used in the synthesis of bioactive chemicals .

Agrochemistry

Pyrazole derivatives also find applications in agrochemistry . They are present in various small molecules, exhibiting a diverse array of agricultural activities .

Coordination Chemistry

In coordination chemistry, pyrazole derivatives are used in the preparation of solid hexacoordinate complexes . For example, 4-Bromopyrazole may be used in the preparation of these complexes by reaction with dimethyl- and divinyl-tindichloride .

Organometallic Chemistry

Pyrazole derivatives have applications in organometallic chemistry . They are used in the synthesis of various pharmaceutical and biologically active compounds .

Synthesis of 1,4′-bipyrazoles

“5-bromo-1-methyl-4-nitro-1H-pyrazole” can be used as a starting material in the synthesis of 1,4′-bipyrazoles . This is a significant application in the field of organic synthesis .

Organic Synthesis

In organic synthesis, the pyrazole structure acts as both a directing and transforming group . This makes it a fundamental element present in various small molecules .

Biological Activity

Pyrazole derivatives, including “5-bromo-1-methyl-4-nitro-1H-pyrazole”, have been associated with various pharmacological functions . The many pharmacological functions of the pyraz

安全和危害

未来方向

While specific future directions for 5-bromo-1-methyl-4-nitro-1H-pyrazole are not mentioned in the search results, pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities . Therefore, future research may focus on exploring the therapeutic potential of 5-bromo-1-methyl-4-nitro-1H-pyrazole and related compounds.

Relevant Papers Several papers related to 5-bromo-1-methyl-4-nitro-1H-pyrazole and pyrazole derivatives in general were found . These papers discuss various aspects of pyrazole derivatives, including their synthesis, biological activities, and potential therapeutic applications . Further analysis of these papers could provide more detailed information on the specific topics of interest.

属性

IUPAC Name |

5-bromo-1-methyl-4-nitropyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3O2/c1-7-4(5)3(2-6-7)8(9)10/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQAFBHIKMXFNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70361599 |

Source

|

| Record name | 5-bromo-1-methyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-1-methyl-4-nitro-1H-pyrazole | |

CAS RN |

89607-13-6 |

Source

|

| Record name | 5-bromo-1-methyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。